molecular formula C14H10ClNO4 B5855891 2-chlorobenzyl 4-nitrobenzoate

2-chlorobenzyl 4-nitrobenzoate

Cat. No. B5855891
M. Wt: 291.68 g/mol
InChI Key: DNKALBOXAVIAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of nitrobenzoate ester that is commonly used in organic synthesis and has been found to possess pharmacological properties.

Scientific Research Applications

1. Molecular Salts/Cocrystals in Antiviral Treatment

2-Chlorobenzyl 4-nitrobenzoate has been studied for its application in creating molecular salts/cocrystals. These compounds have shown potential as antiviral agents for the treatment of HIV and in boosting the immune response in immune deficiency diseases. Research on a series of molecular salts synthesized using crystal engineering approaches has revealed the importance of halogen bonds in their crystal structures. These halogen bond interactions play a vital role in the crystal stabilization of these molecular adducts, suggesting their utility in developing antiviral treatments (Oruganti et al., 2017).

2. Heterocyclic Oriented Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block in heterocyclic oriented synthesis (HOS). This compound is instrumental in the preparation of substituted nitrogenous heterocycles, which are significant in current drug discovery. Its versatility in synthesizing diverse libraries of heterocycles, like benzimidazoles and benzotriazoles, highlights its value in pharmaceutical research (Křupková et al., 2013).

3. Ethanolamine Nitro/Chloronitrobenzoates in Pharmaceutical Development

Research on ethanolamine nitro/chloronitrobenzoates, derived from 2-chloro-4-nitro/2-chloro-5-nitrobenzoic acids, reveals their potential in designing new pharmaceutical ingredients with lower toxicity. The synthesis and characterization of these compounds, coupled with toxicity evaluation using Hydractinia echinata as a test system, demonstrate their potential in treating infectious diseases like tuberculosis and immunodeficiency diseases (Crisan et al., 2017).

4. Synthesis of Photonic Devices

The third-order nonlinear optical properties of hydrazone derivatives related to 2-chlorobenzyl 4-nitrobenzoate have been investigated for their applications in photonic devices. These compounds, doped into poly (methyl methacrylate), exhibit promising properties for applications in photonic devices due to their high nonlinear optical behavior and reverse saturable absorption (Nair et al., 2022).

5. Development of Antiviral and Anticancer Agents

2-Chloro-4-nitrobenzoic acid (2c4n), the core component of 2-chlorobenzyl 4-nitrobenzoate, is being explored as a novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent. Its co-crystallization with other compounds, like nicotinamide, has been studied to enhance its pharmaceutical properties. This research has implications for developing more effective and stable pharmaceutical compounds (Lemmerer et al., 2010).

properties

IUPAC Name

(2-chlorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKALBOXAVIAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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